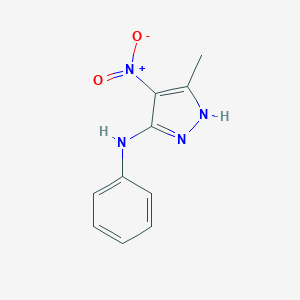
N-(4-chlorophenyl)-2-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)-2-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chlorophenyl group, a dimethyl-nitro-pyrazolyl moiety, and an acetamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic or basic conditions.
Nitration: The pyrazole ring is then nitrated using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid.
Acylation: The nitrated pyrazole is acylated with chloroacetyl chloride in the presence of a base such as triethylamine to form the acetamide derivative.
Substitution: Finally, the chlorophenyl group is introduced through a nucleophilic substitution reaction with 4-chloroaniline.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).
Major Products Formed
Reduction: Formation of amino derivatives.
Oxidation: Formation of oxides or hydroxyl derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetamide would depend on its specific application. For example, if it exhibits antimicrobial activity, it may target bacterial cell walls or specific enzymes. If it has anticancer properties, it may interfere with cell division or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide: Lacks the nitro group, which may affect its reactivity and biological activity.
N-(4-chlorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide: Lacks the dimethyl groups, which may influence its steric properties and interactions with biological targets.
Uniqueness
N-(4-chlorophenyl)-2-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetamide is unique due to the presence of both the nitro and dimethyl groups on the pyrazole ring, which can significantly impact its chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C13H13ClN4O3 |
|---|---|
Molecular Weight |
308.72g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetamide |
InChI |
InChI=1S/C13H13ClN4O3/c1-8-13(18(20)21)9(2)17(16-8)7-12(19)15-11-5-3-10(14)4-6-11/h3-6H,7H2,1-2H3,(H,15,19) |
InChI Key |
ZLJIXTXBVMQXMC-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1CC(=O)NC2=CC=C(C=C2)Cl)C)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NC2=CC=C(C=C2)Cl)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-[2-(METHYLSULFANYL)PHENYL]ACETAMIDE](/img/structure/B402316.png)
![1,8-Dibromo-17-{4-ethoxy-2-[hydroxy(oxido)amino]phenyl}-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B402321.png)
![2-[1-(4-chlorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-5-yl]phenyl methyl ether](/img/structure/B402322.png)


![3,4-Dibromo-2-({[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]imino}methyl)-6-methoxyphenol](/img/structure/B402327.png)
![5-[2,3-bis(methyloxy)phenyl]-1-(4-bromophenyl)-3-thien-2-yl-4,5-dihydro-1H-pyrazole](/img/structure/B402328.png)
![N-(4-(Benzo[d]oxazol-2-yl)phenyl)-4-methyl-3-nitrobenzamide](/img/structure/B402330.png)
![3-nitro-4-methyl-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B402331.png)
![1-({[5-(5-Chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]imino}methyl)-2-naphthol](/img/structure/B402333.png)
![N-[2-(3,4-Dichloro-phenyl)-benzooxazol-5-yl]-4-methyl-3-nitro-benzamide](/img/structure/B402334.png)
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-nitro-4-methylbenzamide](/img/structure/B402335.png)
![2-bromo-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B402337.png)
![5-Chloro-2-[3-({4-nitrobenzylidene}amino)-4-methylphenyl]-1,3-benzoxazole](/img/structure/B402339.png)
